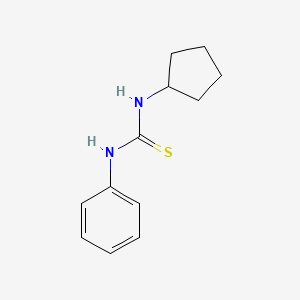

1-Cyclopentyl-3-phenylthiourea

Description

Significance of Thiourea (B124793) Derivatives as Privileged Structures in Contemporary Drug Discovery

Thiourea and its derivatives are recognized as "privileged structures" in medicinal chemistry. chemicaljournal.innih.govchemicaljournal.in This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide range of biological activities. chemicaljournal.in The thiourea moiety (-NH-C(=S)-NH-) is a versatile building block due to its ability to form strong hydrogen bonds and coordinate with metal ions, which are crucial interactions for biological activity. biointerfaceresearch.commdpi.com The presence of both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the C=S group) allows these molecules to interact effectively with biological macromolecules like proteins and enzymes. analis.com.myresearchgate.net

The significance of thiourea derivatives is underscored by their broad spectrum of pharmacological properties, which include anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and enzyme inhibitory activities. mdpi.comsemanticscholar.orgijsrst.comdergipark.org.tr This versatility has made them a focal point for the development of new therapeutic agents. researchgate.netresearchgate.net The structural simplicity and synthetic accessibility of thioureas further enhance their appeal to medicinal chemists, allowing for the creation of large libraries of compounds for high-throughput screening. biointerfaceresearch.comsemanticscholar.org

Contextualizing 1-Cyclopentyl-3-phenylthiourea within N,N'-Disubstituted Thiourea Bioactive Scaffolds

This compound belongs to the N,N'-disubstituted class of thioureas, where both nitrogen atoms of the thiourea core are substituted with different organic groups—in this case, a cyclopentyl group and a phenyl group. ontosight.ai This class of thioureas has been extensively studied and has shown a wide range of biological activities. rsc.orgresearchgate.net The nature of the substituents on the nitrogen atoms plays a crucial role in determining the molecule's biological profile, including its potency and selectivity. analis.com.myrsc.org

Research has demonstrated that N,N'-disubstituted thioureas can act as potent inhibitors of various enzymes, including urease and nitric oxide synthase. rsc.orgrsc.orgmdpi.com They have also been investigated for their potential as anticancer agents, with studies showing that the substituents can influence the cytotoxic effects against different cancer cell lines. analis.com.mymdpi.com For instance, the presence of aromatic and heterocyclic rings on the thiourea scaffold has been linked to significant antitumor activity. biointerfaceresearch.comnih.gov The specific combination of a cycloaliphatic group (cyclopentyl) and an aromatic group (phenyl) in this compound presents a unique structural motif within this bioactive scaffold, warranting a focused investigation into its potential therapeutic applications.

| Thiourea Derivative Type | Reported Biological Activities | Reference |

|---|---|---|

| N-Aryl, N,N'-Diaryl Thioureas | Anticancer, moderate antitumor activity | biointerfaceresearch.com |

| Bis-thioureas | Anticancer, antimalarial, antimicrobial | researchgate.net |

| Thioureas with Sulfonamide Moiety | Anticancer (COX-2 inhibition), anti-inflammatory | nih.gov |

| Alkyl Chain-Linked Thioureas | Urease inhibition | rsc.org |

| Thioureas with Pyridinyl Moiety | Antimicrobial, anti-HIV | benthamdirect.com |

Rationale for Focused Investigation of the Cyclopentyl and Phenyl Moieties in Thiourea Architecture

The selection of the cyclopentyl and phenyl moieties as substituents in the this compound structure is based on established principles of medicinal chemistry. These groups are known to influence the physicochemical properties of a molecule, such as its lipophilicity, steric profile, and ability to engage in specific interactions with biological targets.

The cyclopentyl group is a non-polar, alicyclic moiety that increases the lipophilicity of the molecule. This property can enhance the compound's ability to cross biological membranes, a critical factor for reaching its intracellular target. ontosight.ai The five-membered ring structure also introduces a degree of conformational rigidity, which can be advantageous for binding to the specific geometry of a receptor's active site. nih.gov Studies have shown that the inclusion of a cyclopentyl group can lead to potent biological activity in various classes of compounds. nih.govnih.govaeeisp.com

The combination of a flexible, lipophilic cyclopentyl group and a rigid, interactive phenyl group within the thiourea framework creates a molecule with a distinct three-dimensional shape and a balanced set of physicochemical properties, making this compound a compelling candidate for biological investigation. ontosight.ai

Current State of Research on Thiourea-Based Agents for Therapeutic Applications

The current research landscape for thiourea-based agents is vibrant and expansive, with ongoing investigations into a multitude of therapeutic areas. nih.govmdpi.com These compounds continue to be a source of promising lead structures in drug discovery. chemicaljournal.in

Anticancer research remains a major focus, with numerous studies reporting on the synthesis and evaluation of novel thiourea derivatives with potent cytotoxic activity against various cancer cell lines. analis.com.mymdpi.comresearchgate.netnih.gov Researchers are exploring their mechanisms of action, which include the inhibition of key enzymes involved in cancer progression like kinases and topoisomerases. biointerfaceresearch.comnih.gov

In the realm of infectious diseases , thiourea derivatives are being developed as antiviral, antibacterial, and antifungal agents. benthamdirect.commdpi.comnih.gov Their ability to inhibit microbial growth and viral replication makes them attractive candidates for combating drug-resistant pathogens. benthamdirect.comnih.gov For example, they have shown activity against tobacco mosaic virus and human immunodeficiency virus (HIV). mdpi.comnih.gov

Furthermore, thiourea derivatives are being investigated as enzyme inhibitors for a range of conditions. mdpi.comnih.gov This includes their potential as urease inhibitors for the treatment of infections caused by Helicobacter pylori, and as cholinesterase inhibitors for Alzheimer's disease. rsc.orgmdpi.comcore.ac.uk The ability to selectively inhibit specific enzymes is a key area of research, with molecular docking studies often employed to understand the binding interactions and guide the design of more potent and selective inhibitors. rsc.orgnih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

1-cyclopentyl-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c15-12(14-11-8-4-5-9-11)13-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVDCHOCLAEROU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=S)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352677 | |

| Record name | 1-cyclopentyl-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39964-24-4 | |

| Record name | 1-cyclopentyl-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CYCLOPENTYL-3-PHENYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 Cyclopentyl 3 Phenylthiourea

Established Synthetic Routes for 1-Cyclopentyl-3-phenylthiourea

The preparation of this compound, a disubstituted thiourea (B124793), is primarily achieved through the reaction of an amine with an isothiocyanate. mdpi.com This method is valued for its simplicity and efficiency. mdpi.comorganic-chemistry.org

The most common and direct method for synthesizing this compound involves the reaction of phenyl isothiocyanate with cyclopentylamine (B150401). organic-chemistry.orgsemanticscholar.orgpubcompare.ai This reaction is a nucleophilic addition of the primary amine to the electrophilic carbon atom of the isothiocyanate group.

The general reaction is as follows: C6H5NCS + C5H9NH2 → C6H5NHC(S)NHC5H9

This reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) or an aqueous alcohol solution, at temperatures ranging from 0°C to 80°C. mdpi.comgoogle.com The reaction proceeds readily, often with high yields, making it a preferred synthetic strategy. mdpi.com For instance, the reaction of N-[(1R)-(1,2,3,5/4)-2-hydroxymethyl-2,3,4,5-tetrahydroxycyclopentyl]amine with phenyl isothiocyanate in an aqueous ethanol (B145695) solution yields the corresponding phenylthiourea (B91264) derivative in 88.1% yield after stirring for 3 hours. google.com

The formation of the thiourea product can be confirmed by various spectroscopic methods. In ¹³C-NMR spectroscopy, the characteristic signal for the thiocarbonyl (C=S) carbon typically appears in the range of 178 to 184 ppm. mdpi.com In ¹H-NMR spectra, broad singlet signals for the hydrogen atoms attached to the nitrogen atoms of the thiourea moiety are observed. mdpi.com

While the reaction between isothiocyanates and amines is predominant, several alternative methods for forming the thiourea linkage exist. These methods often address challenges such as the availability or stability of the starting isothiocyanates. nih.gov

One such approach involves the use of thiocarbamoyl benzotriazoles as stable and easy-to-handle equivalents of isothiocyanates. rsc.org These intermediates can be converted to N-monosubstituted thioureas through vapor digestion under an ammonia (B1221849) atmosphere or via mechanochemical amination. rsc.org

Another alternative is the one-pot reaction of alkyl halides, thiourea, and a Bunte salt (derived from sodium thiosulfate). alfa-chemistry.com This method generates the necessary thiol in situ, avoiding the direct use of often odorous and toxic thiols. alfa-chemistry.com

Furthermore, multicomponent reactions in a continuous-flow system provide an efficient route to variably functionalized thioureas. nih.gov This can involve the reaction of isocyanides with amines or amidines in the presence of an aqueous polysulfide solution. nih.gov The use of green reaction media, such as water, and solventless systems under microwave irradiation are also being explored to develop more sustainable synthetic protocols. nih.gov For example, a variety of symmetrical and unsymmetrical disubstituted thioureas have been prepared by reacting N-monosubstituted hydroxylamines with isothiocyanates over a basic solid support like MgO in a solventless system under microwave irradiation. nih.gov

Design and Synthesis of Structural Analogues and Derivatives

The modification of the this compound structure is a key strategy in medicinal chemistry to explore structure-activity relationships and develop new therapeutic agents. researchgate.netnih.gov These modifications can be systematically introduced on the phenyl ring, the cyclopentyl ring, or by incorporating more complex chemical structures.

Introducing substituents onto the phenyl ring of this compound can significantly alter its electronic and steric properties, which in turn can influence its biological activity. Common modifications include halogenation and the introduction of trifluoromethyl groups. scirp.orgscirp.org

Halogenation: The synthesis of halogenated analogues, such as those containing chloro or dichloro substitutions on the phenyl ring, is readily achieved by using the corresponding substituted phenyl isothiocyanate. For example, 1-(3,4-dichlorophenyl)-3-(2-methoxy-6-pentadecylbenzyl)thiourea was synthesized from 3,4-dichlorophenyl isothiocyanate with a 73.5% yield. scirp.org

Trifluoromethyl Substitution: The electron-withdrawing trifluoromethyl group is another common substituent. The synthesis of 1-(2-methoxy-6-pentadecylbenzyl)-3-(3-(trifluoromethyl)phenyl)thiourea was accomplished using 3-(trifluoromethyl)phenyl isothiocyanate, resulting in an 84.2% yield. scirp.orgscirp.org The powerful electron-withdrawing nature of the trifluoromethyl groups can increase the N-H acidity of the thiourea moiety. maynoothuniversity.ie

The general synthetic scheme for these modifications remains the reaction of the appropriately substituted phenyl isothiocyanate with cyclopentylamine or a derivative thereof.

Table 1: Examples of Phenyl Ring-Modified Thiourea Analogues

| Substituent on Phenyl Ring | Starting Isothiocyanate | Reference |

|---|---|---|

| 3,4-dichloro | 3,4-dichlorophenyl isothiocyanate | scirp.org |

Modifications to the cyclopentyl moiety can involve replacing it with other cyclic structures or with acyclic alkyl chains. This allows for the investigation of the role of the ring's conformational rigidity and size on the compound's activity. nih.gov

Cyclic Analogues: The synthesis of analogues with different cycloalkyl groups, such as cyclohexyl, follows the same general procedure of reacting the corresponding cycloalkylamine with phenyl isothiocyanate. pubcompare.ai

Acyclic Analogues: Acyclic analogues can be prepared by substituting cyclopentylamine with various straight or branched-chain alkylamines. The synthesis of these compounds also relies on the reaction with the appropriate isothiocyanate. google.com

The comparison between cyclic and acyclic analogues helps in understanding the importance of the carbocyclic ring for the compound's intended biological interactions.

The incorporation of heterocyclic rings is a widely used strategy in drug discovery to introduce new pharmacophoric features and modulate physicochemical properties. nih.govmdpi.com Thiourea derivatives can be functionalized with a variety of heterocyclic systems.

For instance, the synthesis of 2-aminothiazole (B372263) derivatives can be achieved via the Hantzsch thiazole (B1198619) synthesis, starting from a substituted thiourea. nih.gov Similarly, other heterocyclic moieties like imidazole, oxadiazole, and thiadiazole can be incorporated into the thiourea structure. nih.govuni-tuebingen.de

More complex structures can be synthesized by linking the thiourea core to other molecules through various linkers. For example, a thiourea derivative was synthesized where the cyclopentyl group is part of a larger, more complex chemical entity, such as in 3-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-1-cyclopentyl-1-phenylthiourea. molport.com Another example is 3-(1-cyclopentyl-1H-pyrazol-5-yl)-1-[3-(trifluoromethyl)phenyl]thiourea, which incorporates a pyrazole (B372694) ring. molport.com

The synthetic strategies for these complex derivatives often involve multi-step sequences where the thiourea formation is one of the key steps.

Mechanistic Studies of Thiourea Synthesis Reactions

The synthesis of 1,3-disubstituted thioureas like this compound is most commonly achieved through the reaction of an amine with an isothiocyanate. In this specific case, cyclopentylamine reacts with phenyl isothiocyanate. The fundamental mechanism of this reaction is a well-understood nucleophilic addition.

The reaction proceeds as follows:

Step 1: Nucleophilic Attack: The nitrogen atom of cyclopentylamine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) in phenyl isothiocyanate. researchgate.net This carbon is highly susceptible to attack due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.

Step 2: Proton Transfer: This initial attack results in the formation of a zwitterionic intermediate. A subsequent rapid proton transfer from the amine's nitrogen to the isothiocyanate's nitrogen atom occurs, neutralizing the charges and yielding the final stable this compound product.

An amine first reacts with carbon disulfide to form a dithiocarbamate (B8719985) salt intermediate. nih.gov

This salt can then be desulfurized in situ to generate the isothiocyanate. nih.gov

The newly formed isothiocyanate then reacts with another equivalent of the amine to produce the thiourea. nih.gov

Mechanistic investigations have also explored acid-catalyzed reactions of thiourea with other compounds, such as 1-phenylpropane-1,2-dione, leading to complex heterocyclic structures like imidazoline-2-thiones. rsc.org These studies, often employing techniques like 13C NMR spectroscopy with labeled reactants, help elucidate the formation of various intermediates and final products, providing a deeper understanding of thiourea reactivity. rsc.org

Catalytic and Green Chemistry Approaches in Thiourea Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of numerous catalytic and green methods applicable to thiourea synthesis. These approaches aim to improve efficiency, reduce waste, and avoid hazardous materials.

Catalytic Methods:

Thiourea derivatives themselves are recognized as powerful organocatalysts, primarily functioning as hydrogen-bond donors to activate substrates. wikipedia.orgacs.org This ability stems from the two N-H protons, which can form a "clamp-like" double hydrogen-bond with electrophiles, such as carbonyls or imines, rendering them more susceptible to nucleophilic attack. wikipedia.orgresearchgate.net While this is more relevant to the application of thioureas as catalysts, the principles of catalysis have also been applied to their synthesis.

Key catalytic strategies for thiourea synthesis include:

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have been employed to catalyze reactions like the desymmetrizative amidation of biaryl dialdehydes, providing a route to structurally diverse and axially chiral thioureas. rsc.org

Base Catalysis: The synthesis of isothiocyanates, the key precursors for thioureas, can be catalyzed by amine bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). rsc.org This allows the reaction of isocyanides with elemental sulfur to proceed under mild conditions. rsc.org

Green Chemistry Approaches:

Green chemistry principles focus on creating safer and more efficient processes. For thiourea synthesis, this has manifested in several innovative ways.

Solvent-Free and Alternative Solvents:

Mechanochemistry: Ball milling allows for the solvent-free synthesis of thioureas. nih.gov The mechanical force initiates the reaction between an amine and an isothiocyanate or between anilines and carbon disulfide, often leading to rapid, high-yield conversions. nih.gov

"On-Water" Synthesis: Utilizing water as the reaction medium offers a sustainable alternative to volatile organic compounds (VOCs). organic-chemistry.org The reaction of amines and isothiocyanates can proceed rapidly at room temperature in water, with the product often precipitating for easy isolation by filtration. organic-chemistry.org

Deep Eutectic Solvents (DES): Systems like choline (B1196258) chloride/tin(II) chloride can act as both a green reaction medium and a catalyst, facilitating the direct synthesis of thioureas from thiourea itself as a thiocarbonyl source. rsc.org These solvents are often recoverable and reusable. rsc.org

Atom Economy and Safer Reagents:

Traditional methods often used highly toxic reagents like thiophosgene (B130339) or carbon disulfide. organic-chemistry.org Green approaches prioritize alternatives.

One method involves the reaction of primary amines with carbon disulfide in an aqueous medium, avoiding more hazardous chemicals. organic-chemistry.org

Another strategy uses isocyanides and elemental sulfur, catalyzed by a tertiary amine, to produce isothiocyanates, which can then be converted to thioureas. rsc.org This avoids the direct use of toxic isothiocyanate precursors.

These advancements highlight a significant shift towards more environmentally benign and efficient production methods for thioureas, including this compound.

Table of Research Findings on Green Thiourea Synthesis

| Approachunfold_more | Key Reagents/Conditionsunfold_more | Key Advantagesunfold_more | Referenceunfold_more |

|---|---|---|---|

| Mechanochemistry | Amine, Isothiocyanate/CS2, Ball milling | Solvent-free, rapid reaction, high yields. nih.gov | nih.gov |

| "On-Water" Synthesis | Amine, Isothiocyanate, Water | Eliminates organic solvents, simple product isolation, scalable. organic-chemistry.org | organic-chemistry.org |

| Deep Eutectic Solvents | Thiourea, Amine, Choline chloride/SnCl2 | Green, reusable solvent/catalyst system. rsc.org | rsc.org |

| Aqueous Medium Synthesis | Amine, Carbon disulfide, Water | Avoids toxic reagents like thiophosgene and organic solvents. organic-chemistry.org | organic-chemistry.org |

| Catalytic Sulfurization | Isocyanide, Elemental Sulfur, DBU (catalyst) | Avoids toxic CS2 and thiophosgene derivatives for precursor synthesis. rsc.org | rsc.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| 1-phenylpropane-1,2-dione |

| Carbon disulfide |

| Choline chloride |

| Cyclopentylamine |

| Phenyl isothiocyanate |

| Thiophosgene |

Advanced Spectroscopic and Structural Characterization of 1 Cyclopentyl 3 Phenylthiourea

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure of organic compounds by mapping the local electronic environments of hydrogen (¹H) and carbon (¹³C) nuclei. For 1-Cyclopentyl-3-phenylthiourea, the spectra provide distinct signals for the cyclopentyl, phenyl, and thiourea (B124793) moieties. rsc.org

In ¹H NMR spectroscopy, the protons on the phenyl ring typically appear as multiplets in the aromatic region. The N-H protons of the thiourea group are expected to present as broad singlets, with their chemical shifts being sensitive to solvent and concentration. The protons of the cyclopentyl group would show signals in the aliphatic region of the spectrum. rsc.org

In ¹³C NMR spectroscopy, the thiocarbonyl carbon (C=S) is a key diagnostic signal, appearing significantly downfield. The carbons of the phenyl ring and the cyclopentyl ring resonate at characteristic chemical shifts indicative of their respective electronic environments. scirp.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Phenyl Protons | ¹H | 7.20 - 7.60 | Multiplet |

| Thiourea N-H | ¹H | 8.0 - 9.7 | Broad Singlet |

| Cyclopentyl CH-N | ¹H | ~4.4 | Multiplet |

| Cyclopentyl CH₂ | ¹H | 1.5 - 2.1 | Multiplet |

| Thiocarbonyl Carbon | ¹³C | ~180 | Singlet |

| Phenyl Carbons | ¹³C | 120 - 140 | Multiple Signals |

Note: Predicted values are based on typical shifts for similar functional groups and structures. Actual experimental values may vary.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. researchgate.net For this compound, these spectra confirm the presence of N-H, C-H (both aromatic and aliphatic), C-N, and C=S bonds.

The IR spectrum is expected to show a broad absorption band for the N-H stretching vibrations. The C=S stretching vibration, characteristic of the thiourea group, typically appears in the fingerprint region of the spectrum and can be a key identifier. researchgate.net Aromatic and aliphatic C-H stretches are also clearly distinguishable. scirp.org

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3150 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2970 |

| N-C=S | Bending / Stretching | 1500 - 1550 |

| C=C | Aromatic Ring Stretching | 1450 - 1600 |

Note: These are typical frequency ranges and can be influenced by hydrogen bonding and the solid-state packing of the molecule. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. rsc.org It also provides structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₂H₁₆N₂S, with a calculated molecular weight of approximately 220.33 g/mol . capotchem.comsigmaaldrich.com

High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org In the mass spectrum, the molecular ion peak ([M]⁺) would be observed. The molecule is expected to fragment at the C-N bonds of the thiourea core, leading to characteristic daughter ions.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Structure | m/z (mass-to-charge ratio) |

|---|---|---|

| Molecular Ion | [C₁₂H₁₆N₂S]⁺ | 220 |

| Phenyl Isothiocyanate Cation | [C₆H₅NCS]⁺ | 135 |

| Phenylium Ion | [C₆H₅]⁺ | 77 |

| Cyclopentylaminium Ion | [C₅H₉NH₂]⁺ | 85 |

X-ray Crystallography for Three-Dimensional Molecular Structure and Crystal Packing

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. google.comnih.govbioscience.fi While the specific crystal structure of this compound is not widely published, analysis of closely related compounds provides significant insight into its expected solid-state structure. nih.gov

The thiourea backbone (N-C(S)-N) is a critical structural element. In related structures, the molecule often adopts a non-planar conformation. A key parameter is the dihedral angle between the plane of the phenyl ring and the mean plane of the thiourea unit. In a closely related molecule, this angle was found to be 78.22 (8)°, indicating a significant twist between these two groups. nih.gov

In the solid state, molecules of this compound are expected to be linked by a network of intermolecular interactions, with hydrogen bonds playing a dominant role. The most significant of these is the hydrogen bond between the N-H proton of one molecule and the sulfur atom of the thiocarbonyl group of a neighboring molecule (N-H···S).

In crystal structures of analogous thiourea derivatives, these N-H···S hydrogen bonds are frequently observed to link molecules into centrosymmetric inversion dimers, forming a characteristic R²₂(8) ring motif. nih.govscience.gov These dimers can then be further linked into more extended chains or sheets through weaker interactions, such as C-H···S contacts. researchgate.netresearchgate.net

Table 4: Typical Hydrogen Bond Parameters in Phenylthiourea (B91264) Derivatives

| Interaction | D-H···A | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) |

|---|

Note: Data derived from crystallographic studies of similar thiourea compounds. D = Donor atom (N), A = Acceptor atom (S). nih.gov

Pharmacological and Biological Activities of 1 Cyclopentyl 3 Phenylthiourea and Its Derivatives

Anticancer and Cytotoxic Activities

Derivatives of the phenylthiourea (B91264) scaffold have emerged as a promising class of compounds with potent anticancer properties. Their activity has been documented across a range of human cancer cell lines, showcasing their potential as lead compounds for the development of new chemotherapeutic agents.

Numerous studies have confirmed the cytotoxic effects of phenylthiourea derivatives against a variety of human cancer cell lines, including those of the colon, prostate, leukemia, and breast. The efficacy of these compounds is often demonstrated by their low IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

For instance, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs proved to be highly cytotoxic. Compounds with 3,4-dichloro- and 4-CF3-phenyl substitutions were particularly active, with IC50 values ranging from 1.5 to 8.9 µM against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells. nih.govmdpi.comdoaj.org Specifically, the 3,4-dichlorophenylthiourea derivative showed an IC50 of 1.5 ± 0.72 μM against the metastatic colon cancer cell line SW620. nih.gov Another derivative, 1,1'-[1,3-phenylene]bis[3-(3,5-dimethylphenyl)thiourea], known as 41J, was found to be cytotoxic to multiple cancer cell lines at nanomolar concentrations. nih.govnih.gov Furthermore, N-(4-t-butylbenzoyl)-N'-phenylthiourea demonstrated potent cytotoxic properties against the MCF-7 breast cancer cell line. jppres.com

Table 1: In Vitro Cytotoxicity (IC50) of Phenylthiourea Derivatives in Human Cancer Cell Lines

| Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Source |

|---|---|---|---|---|

| 3,4-dichlorophenylthiourea | SW620 | Metastatic Colon Cancer | 1.5 ± 0.72 | nih.gov |

| 4-(trifluoromethyl)phenylthiourea | SW620 | Metastatic Colon Cancer | 5.8 - 7.6 | nih.gov |

| 4-chlorophenylthiourea | SW620 | Metastatic Colon Cancer | 5.8 - 7.6 | nih.gov |

| 3-chloro-4-fluorophenylthiourea | SW620 | Metastatic Colon Cancer | 9.4 ± 1.85 | nih.gov |

| N,N′-diarylthiourea (Compound 4) | MCF-7 | Breast Cancer | 338.33 ± 1.52 | mdpi.com |

The anticancer effects of phenylthiourea derivatives are attributed to their ability to interfere with key cellular processes that are essential for the survival and proliferation of cancer cells.

A primary mechanism through which phenylthiourea derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. Studies on halogenated thiourea (B124793) derivatives have shown they are potent activators of apoptosis. researchgate.net For example, certain derivatives were found to trigger late-stage apoptosis or necrosis in SW480 colon cancer cells. researchgate.net This pro-apoptotic effect was confirmed by a significant increase in the activation of caspase-3 and caspase-7, which are key executioner enzymes in the apoptotic pathway. researchgate.net

Research on 3-(trifluoromethyl)phenylthiourea analogs also highlighted their strong pro-apoptotic activity. nih.govmdpi.com One derivative, 3,4-dichlorophenylthiourea, induced late apoptosis in 95–99% of colon cancer cells and 73% of K-562 leukemia cells. nih.govmdpi.comdoaj.org The diarylthiourea derivative known as compound 4 was also shown to cause a significant increase in early and late apoptotic cells in the MCF-7 breast cancer line, with its mechanism potentially linked to an intrinsic apoptotic pathway initiated by DNA damage. mdpi.com In some cases, the induction of apoptosis is preceded by other cellular events, such as mitotic arrest. nih.govnih.gov

Disruption of the normal cell cycle is another key strategy by which phenylthiourea derivatives inhibit cancer growth. These compounds can cause cancer cells to halt at specific checkpoints in the cell cycle, preventing them from dividing and proliferating.

For example, the compound 41J was found to cause a robust cell cycle arrest in mitosis. nih.gov This mitotic arrest in the prometaphase was associated with major spindle abnormalities, ultimately leading to apoptotic cell death. nih.govnih.gov Other halogenated derivatives have been shown to increase the number of SW480 and K-562 cells in the sub-G1 and/or G0/G1 phases, while another derivative caused cycle arrest at the G2 phase. researchgate.net In studies on a diarylthiourea derivative, treatment of MCF-7 breast cancer cells resulted in the arrest of the cell cycle at the S phase, which is the phase of DNA synthesis. mdpi.com

Beyond inducing immediate cell death, phenylthiourea derivatives can also suppress the long-term growth and proliferative capacity of cancer cells. Studies on 3-(trifluoromethyl)phenylthiourea analogs demonstrated that these compounds reduced the numbers of all tested cancerous cells by 20–93%. nih.govmdpi.comdoaj.org For instance, after long-term exposure, one dihalogenophenyl derivative reduced the number of PC3 prostate cancer cells to just 24% compared to the control group. nih.gov This indicates a significant cytostatic effect that suppresses cancer cell growth and proliferation. nih.gov Similarly, thiourea derivatives have been shown to suppress the proliferation of various cancer cell lines, including those resistant to other drugs. mdpi.com

Phenylthiourea derivatives can interfere with specific intracellular signaling pathways that are crucial for tumor growth and survival. The Wnt/β-catenin and IL-6 signaling pathways, which are often dysregulated in cancer, have been identified as targets for these compounds. nih.govnih.govmdpi.commdpi.comresearchgate.net

Research has shown that the most potent halogenated thioureas can inhibit the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6) from PC3 prostate cancer cells and colon cancer cell lines. researchgate.net A study on 3-(trifluoromethyl)phenylthiourea analogs also found that all tested derivatives acted as inhibitors of IL-6 levels in both SW480 and SW620 colon cancer cells, reducing its secretion by 23–63%. nih.govmdpi.comdoaj.org Additionally, it has been reported that a derivative, 2-bromo-5-(trifluoromethoxy)phenylthiourea, suppressed the proliferation and migration of human cervical HeLa cells by inhibiting the Wnt/β-catenin signaling pathway. nih.gov

Cellular Mechanisms of Action in Cancer Cells

DNA Interaction Studies

The interaction of thiourea derivatives with DNA is a critical aspect of their mechanism of action, particularly for their anticancer potential. Studies on various substituted thiourea compounds indicate their capability to bind to DNA, although the specific mode and affinity can vary based on their structural features. Molecular docking analyses have suggested that certain N-N/diarylthiourea derivatives engage in groove binding, incomplete contact, and mixed-mode DNA binding. mdpi.com

For instance, thiosemicarbazone (TSC) derivatives of 1,10-phenanthroline (B135089) have been shown to bind and stabilize the telomeric Tel22 quadruplex more effectively than double-stranded DNA. nih.gov This selective interaction with quadruplex structures, which are implicated in cancer cell proliferation, highlights a potential pathway for targeted anticancer activity. The binding is often characterized by non-covalent interactions, which are crucial for the recognition of specific DNA sequences. dntb.gov.ua While direct studies on 1-Cyclopentyl-3-phenylthiourea are limited, the broader class of phenylthiourea derivatives demonstrates significant DNA interaction capabilities, suggesting a similar potential for this specific compound and its analogues.

Selectivity Profile Against Non-Malignant Cell Lines

A crucial factor in the development of therapeutic agents, particularly for cancer, is their selectivity towards malignant cells over healthy, non-malignant cells. A favorable selectivity profile minimizes side effects and enhances the therapeutic window. Several studies on phenylthiourea derivatives have reported promising selectivity.

For example, a series of 3-(trifluoromethyl)phenylthiourea analogs demonstrated high cytotoxicity against various human cancer cell lines, including colon, prostate, and leukemia cells, while showing favorable selectivity over normal human keratinocyte (HaCaT) cells. nih.gov Similarly, N-(4-t-butylbenzoyl)-N'-phenylthiourea has shown high selectivity for MCF-7 breast cancer cells. jppres.com The selectivity index (SI), which is the ratio of the cytotoxic concentration against normal cells to that against cancer cells, is a key metric. An SI value greater than 2 is generally considered indicative of high selectivity. jppres.com Other related heterocyclic compounds, such as 1,3,4-thiadiazole (B1197879) derivatives, have also exhibited weak cytotoxic effects against normal cell lines, further supporting the potential for developing selective thiourea-based agents. mdpi.com

Table 1: Cytotoxicity and Selectivity of Phenylthiourea Derivatives

| Compound Class | Cancer Cell Line | Normal Cell Line | Selectivity | Reference |

|---|---|---|---|---|

| 3-(trifluoromethyl)phenylthiourea analogs | Colon (SW480, SW620), Prostate (PC3), Leukemia (K-562) | HaCaT | Favorable | nih.gov |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | Breast (MCF-7), Cervical (HeLa), Breast (T47D) | Not specified | High (MCF-7) | jppres.com |

Antimicrobial Activities

Phenylthiourea and its derivatives have garnered significant interest due to their broad-spectrum antimicrobial properties. ijcrt.orgjocpr.com The presence of sulfur and nitrogen atoms in the thiourea backbone contributes to their diverse biological activities, including antibacterial, antifungal, antiviral, and antitubercular effects. nih.govresearchgate.net Structural modifications to the phenyl and cyclopentyl rings can modulate the potency and spectrum of these activities.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

Derivatives of phenylthiourea have demonstrated notable efficacy against a range of both Gram-positive and Gram-negative bacteria. This includes clinically significant pathogens such as Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa.

The antibacterial activity is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. For instance, some unsymmetrical thiourea derivatives have shown moderate antibacterial effects against E. coli, S. flexneri, P. aeruginosa, and S. typhi, with zones of inhibition ranging from 8 to 15 mm. nih.gov Other studies have reported MIC values for thiourea derivatives against various bacterial strains, indicating that their efficacy can sometimes be comparable to standard antibiotics. jocpr.com Certain 1-aroyl-3-aryl thioureas have shown higher activity against Gram-negative bacteria than Gram-positive bacteria. researchgate.net The antibacterial activity of these compounds is often linked to their ability to interfere with essential cellular processes in bacteria.

Table 2: Antibacterial Activity of Phenylthiourea Derivatives

| Derivative Class | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Unsymmetrical thioureas | E. coli, P. aeruginosa | Moderate (Inhibition zones 8-15 mm) | nih.gov |

| N-acyl Thioureas | S. aureus, E. coli, P. aeruginosa | Low activity (MIC: 1250–5000 µg/mL) | mdpi.com |

| 1-Aroyl-3-aryl thioureas | Gram-positive & Gram-negative bacteria | Higher activity against Gram-negative | researchgate.net |

| Norfloxacin-1,3,4-oxadiazole hybrids | S. aureus, MRSA | Excellent (MIC: 0.25–2 µg/mL) | mdpi.com |

Antifungal Properties

In addition to their antibacterial effects, phenylthiourea derivatives possess significant antifungal properties. These compounds have been tested against various fungal pathogens, including species of Candida and Aspergillus, which are common causes of opportunistic infections in humans. connectjournals.com

For example, thiourea derivatives of 2-thiophenecarboxylic acid have shown a notable inhibitory effect on the growth of Candida auris, a multidrug-resistant yeast that poses a significant threat to public health. nih.govnih.gov The ortho-methylated derivative, in particular, demonstrated the highest antifungal activity, inhibiting biofilm growth and microbial adherence. nih.govnih.gov Other studies have shown that imidazole-substituted thiourea derivatives exhibit excellent antifungal activity against Candida albicans and Aspergillus niger, with some derivatives showing potency comparable or even superior to the standard antifungal drug fluconazole. connectjournals.com The antifungal action is influenced by structural modifications, indicating that targeted synthesis could lead to more potent antifungal agents. nih.govnih.gov

Antiviral Potential (e.g., anti-HIV, anti-HCV)

The thiourea scaffold has been identified as a promising backbone for the development of antiviral agents. ijcrt.orgnih.gov Research has explored the potential of thiourea derivatives against various viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). While the field is still developing, initial findings are encouraging.

Studies on phenylalanine derivatives designed as HIV-1 Capsid (CA) protein inhibitors have shown that modifications to the molecular structure can lead to significant anti-HIV-1 activity. nih.gov Although not direct derivatives of this compound, these findings highlight the potential of related structures to inhibit key viral proteins. The HIV-1 capsid is a crucial target as it is involved in multiple stages of the viral life cycle. nih.gov The general class of thioureas has been noted for its anti-viral properties, suggesting that further investigation into specific derivatives like this compound for anti-HIV and anti-HCV activity is warranted. ijcrt.orgnih.gov

Antitubercular Activity against Mycobacterium tuberculosis

Tuberculosis remains a major global health problem, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new antitubercular agents. Thiourea derivatives have emerged as a promising class of compounds in this regard. researchgate.netmdpi.com

Specifically, isonicotinyl hydrazones prepared from 1-(4-acetylphenyl)-3-[(4-sub)phenyl]thiourea have been tested for their antimycobacterial activity. One such compound, 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea, was found to be highly potent against both the standard H37Rv strain and an isoniazid-resistant strain of M. tuberculosis. nih.gov This derivative was significantly more active than the frontline drug isoniazid (B1672263) against the resistant strain, demonstrating its potential to combat drug resistance. nih.gov The activity of these compounds is often evaluated by their MIC against the mycobacterium, with lower values indicating higher potency. mdpi.com The structure-activity relationship studies suggest that the presence of certain electron-withdrawing substituents can enhance the antitubercular activity of these compounds. nih.gov

Table 3: Antitubercular Activity of Phenylthiourea Derivatives against M. tuberculosis H37Rv

| Compound | MIC (µM) | Reference |

|---|---|---|

| 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea | 0.49 | nih.gov |

Mechanisms of Antimicrobial Action (e.g., enzyme inhibition, cell wall disruption)

The antimicrobial properties of phenylthiourea derivatives are primarily attributed to their ability to inhibit essential bacterial enzymes. A key mechanism involves the disruption of iron uptake, which is crucial for bacterial survival and virulence. For instance, derivatives of phenylthiourea have been identified as allosteric inhibitors of PvdP tyrosinase, an enzyme involved in the pyoverdine synthesis pathway in Pseudomonas aeruginosa. nih.gov By inhibiting this enzyme, these compounds disrupt the production of the siderophore pyoverdine, thereby impeding iron acquisition and consequently inhibiting bacterial growth. nih.gov

Another proposed mechanism of action for structurally related thiophenyl compounds is the inhibition of bacterial cell division. Certain thiophenyl-pyrimidine derivatives have been shown to target the FtsZ protein, a crucial component of the bacterial cytoskeleton and cell division machinery. nih.gov The inhibition of FtsZ polymerization and its associated GTPase activity ultimately disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis, leading to bactericidal effects. nih.gov This suggests that interference with cell division processes may be a broader mechanism for thiourea-based antimicrobial agents.

Enzyme Inhibition Profiles

This compound and its derivatives have demonstrated significant inhibitory activity against a range of biologically important enzymes. The thiourea moiety is central to this activity, enabling interactions with the active sites of various enzymes.

Phenylthiourea (PTU) is a well-established and potent inhibitor of tyrosinase, a key copper-containing enzyme in melanin (B1238610) biosynthesis. nih.govresearchgate.net The mechanism of inhibition has been identified as competitive, where PTU competes with the substrate (e.g., L-DOPA) for binding to the enzyme's active site. nih.govresearchgate.net The inhibition constant (Ki) for PTU against phenoloxidase (tyrosinase) has been estimated to be as low as 0.21 µM, indicating a strong binding affinity. nih.govresearchgate.net

Structural studies have provided insights into the binding mode of PTU. In human tyrosinase-related protein 1 (TYRP1), which has a similar active site, PTU binds through hydrophobic interactions, blocking substrate access. nih.gov Notably, the thiourea group does not directly coordinate with the metal ions in the active site of TYRP1. nih.gov However, in other metalloenzymes, the sulfur atom of the thiourea group has been observed to interact with active site metal ions. nih.gov Various derivatives, including N-hydroxy-N'-phenylthiourea and other substituted phenylthioureas, have been developed, exhibiting potent tyrosinase inhibition with IC₅₀ values in the sub-micromolar range. nih.govdaneshyari.com This activity makes them promising candidates for applications in dermatology and cosmetology for managing hyperpigmentation. daneshyari.com

Table 1: Tyrosinase Inhibition by Phenylthiourea and its Derivatives

| Compound/Derivative | Enzyme Source | Inhibition Type | IC₅₀ / Ki Value | Reference(s) |

| Phenylthiourea (PTU) | Not Specified | Competitive | Ki: 0.21 ± 0.09 µM | nih.govresearchgate.net |

| Phenylthiourea Derivative (3c) | P. aeruginosa PvdP Tyrosinase | Allosteric | IC₅₀: 0.57 ± 0.05 µM | nih.gov |

| N-hydroxy-N'-phenylthiourea (analogue 1) | Mushroom Tyrosinase | Not Specified | IC₅₀: 0.29 µM | daneshyari.com |

Derivatives of thiourea have emerged as effective inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of neurodegenerative diseases like Alzheimer's. mdpi.comresearchgate.net Specifically, 1-acetyl-3-aryl thiourea derivatives have shown promising activities against AChE. researchgate.net

The inhibitory potency of these compounds is influenced by the nature of the substituents on the aryl ring. mdpi.com For example, a series of 1-acetyl-3-aryl thiourea hybrids demonstrated potent AChE inhibition, with one of the most active compounds exhibiting an IC₅₀ value of 18.1 nM, significantly more potent than the reference drug neostigmine. researchgate.net Similarly, related thiocarbamates have been shown to inhibit both AChE and BChE, with IC₅₀ values extending into the low micromolar range. mdpi.com This dual inhibition is considered beneficial in Alzheimer's therapy, as BChE activity increases during the progression of the disease. mdpi.com

Table 2: Cholinesterase Inhibition by Thiourea/Thiocarbamate Derivatives

| Compound/Derivative Class | Target Enzyme(s) | Potency Range (IC₅₀) | Reference(s) |

| 1-acetyl-3-aryl thiourea hybrids | Acetylcholinesterase (AChE) | As low as 18.1 ± 0.9 nM | researchgate.net |

| O-Aromatic N,N-disubstituted thiocarbamates | AChE, Butyrylcholinesterase (BChE) | 1.60 to 311.0 µM | mdpi.com |

| 7-(3-Chloro-4-fluorophenyl) derivative | Acetylcholinesterase (AChE) | 6.084 ± 0.26 μM | mdpi.com |

The thiourea scaffold is a recognized pharmacophore for the inhibition of soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of anti-inflammatory epoxy fatty acids. nih.govescholarship.org The substitution of the urea (B33335) oxygen with a sulfur atom to form a thiourea has been a successful strategy in designing potent sEH inhibitors. escholarship.org

The mechanism of inhibition involves the thiourea group forming key hydrogen bonds with amino acid residues within the enzyme's catalytic pocket, such as Tyr381, Tyr465, and Asp333. escholarship.org This interaction mimics that of highly potent urea-based inhibitors. By inhibiting sEH, these compounds prevent the conversion of beneficial, anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, thereby enhancing their protective effects. nih.gov This activity links sEH inhibition directly to the anti-inflammatory properties of these compounds. nih.govescholarship.org

Beyond the enzymes already detailed, phenylthiourea derivatives have shown inhibitory activity against other specific and biologically significant enzymes.

PvdP Tyrosinase: As mentioned in the antimicrobial section, phenylthiourea derivatives act as allosteric inhibitors of PvdP tyrosinase in P. aeruginosa, a crucial enzyme for the synthesis of the pyoverdine siderophore. nih.gov This inhibition is a targeted mechanism to reduce bacterial virulence. nih.gov

FtsZ/GTPase: Related thiophenyl-pyrimidine compounds have been found to inhibit the polymerization and GTPase activity of the FtsZ protein. nih.gov FtsZ is an essential protein for bacterial cell division, and its inhibition represents a promising target for new antibiotics. nih.gov

Anti-inflammatory Activities

The anti-inflammatory activities of this compound and its derivatives are linked to several mechanisms, most notably the inhibition of the soluble epoxide hydrolase (sEH) enzyme. nih.govescholarship.org By inhibiting sEH, these compounds increase the bioavailability of endogenous epoxy fatty acids, which possess potent anti-inflammatory properties. nih.gov This action helps to resolve pro-inflammatory pathways. nih.gov

The anti-inflammatory effects of various compounds are also often mediated through the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6), as well as the inhibition of key signaling pathways such as the NF-κB and MAPK pathways. nih.govnih.govmdpi.com While direct evidence for this compound acting through these specific cytokine pathways requires further investigation, the established link between sEH inhibition and reduced inflammation provides a strong basis for the anti-inflammatory potential of this class of compounds. nih.gov

Antioxidant Capacity

The thiourea scaffold, a central feature of this compound, is integral to the antioxidant properties observed in this class of compounds. The antioxidant potential of N-phenylthiourea, a closely related analogue, has been demonstrated through its ability to scavenge free radicals. researchgate.net Experimental studies measuring the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging ability determined the half-maximal inhibitory concentration (IC50) for N-phenylthiourea to be 4.82 x 10⁻⁴ M. researchgate.net This activity is often attributed to the hydrogen atom transfer (HAT) mechanism. researchgate.net

Further research into other derivatives, such as 1-phenyl-3-(2-pyridyl)-2-thiourea (B183107) (PPTU), corroborates the antioxidant potential of the phenylthiourea core structure. The antioxidant capacity of PPTU was evaluated using both DPPH and 2,2'-azinobis (3-ethylbenzothiazoline-6-sulfonate) (ABTS•+) radicals, yielding IC50 values of 1.3 × 10⁻³ M and 1.1 × 10⁻³ M, respectively. hueuni.edu.vn Computational studies suggest that the reaction between PPTU and hydroperoxyl (HOO•) free radicals predominantly occurs via the HAT mechanism. hueuni.edu.vn The presence of phenolic rings and N-H bonds within these molecules is believed to contribute significantly to their antioxidant capacity. researchgate.net

| Compound | Assay | IC50 Value (M) | Reference |

|---|---|---|---|

| N-phenylthiourea | DPPH | 4.82 x 10⁻⁴ | researchgate.net |

| 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | DPPH | 1.3 x 10⁻³ | hueuni.edu.vn |

| ABTS•+ | 1.1 x 10⁻³ |

Antimalarial Activity

Derivatives of thiourea have emerged as a promising class of compounds in the search for new antimalarial agents. mdpi.com Research has demonstrated that synthetic derivatives can exhibit significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov

One area of investigation involves novel 2,2'-bipyridyl and 1,10-phenanthroline benzoylthiourea (B1224501) complexes of platinum(II). nih.gov These complexes have been shown to inhibit the formation of β-hematin, which is a crucial detoxification product for the malaria parasite. nih.gov Certain compounds within this series demonstrated potent in vitro antimalarial activity against both chloroquine-sensitive (D10) and chloroquine-resistant (K1) strains of P. falciparum. nih.gov For instance, (N-benzoyl-N',N'-di(2-hydroxyethyl)thioureato)(4,4'-di-tert-butyl-2,2'-bipyridyl)platinum(II) chloride was identified as a particularly active compound in this series. nih.gov

In other studies, guanylthiourea (B104047) (GTU) derivatives were evaluated for their in vivo antimalarial activity in rodent models, with several compounds showing encouraging results. nih.gov The investigation of various N,N′-disubstituted thioureas has also contributed to understanding the structure-activity relationships that govern their antiprotozoal effects. mdpi.com These findings underscore the potential of the thiourea framework as a basis for the development of novel therapeutic agents against malaria. nih.govnih.gov

| Compound Class | Mechanism/Target | Activity Noted | Reference |

|---|---|---|---|

| Platinum(II) benzoylthiourea complexes | β-hematin formation inhibition | Active against chloroquine-sensitive (D10) and resistant (K1) P. falciparum strains | nih.gov |

| Guanylthiourea (GTU) derivatives | Not specified | In vivo activity against rodent malaria | nih.gov |

Anticonvulsant Properties

The chemical scaffold of thiourea and its derivatives has been explored for potential anticonvulsant activity. nih.gov Studies have utilized standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, to identify compounds with the ability to prevent or mitigate seizures. nih.govnih.gov

A series of novel thiourea derivatives featuring a 5-cyclohexylamino-1,3,4-thiadiazole moiety has been synthesized and evaluated for anticonvulsant effects. nih.gov Certain compounds from this series demonstrated activity in the PTZ screen, which is indicative of potential efficacy against petit mal (absence) seizures. nih.gov Specifically, derivatives carrying 2-methylphenyl, 4-chlorophenyl, allyl, and 4-methylphenyl groups on the thiourea structure were effective in the PTZ model, with ED50 (median effective dose) values of 68.42, 43.75, 18.75, and 25 mg/kg, respectively. nih.gov

Closely related urea derivatives have also shown significant anticonvulsant potential. A series of 1-phenyl-3/4-[4-(aryl/heteroaryl/alkyl-piperazine-1-yl)-phenyl-urea derivatives were found to be effective in both MES and scPTZ seizure tests. nih.gov One particular compound, 1-{4-[4-(4-chloro-phenyl)-piperazin-1-yl]-phenyl}-3-phenyl-urea, showed marked activity and was further quantified, revealing an ED50 value of 28.5 mg/kg against MES-induced seizures. nih.gov This suggests a broad spectrum of anticonvulsant activity. nih.gov

| Compound/Derivative Class | Test Model | ED50 (mg/kg) | Reference |

|---|---|---|---|

| Thiourea derivative with 2-methylphenyl group | PTZ | 68.42 | nih.gov |

| Thiourea derivative with 4-chlorophenyl group | PTZ | 43.75 | |

| Thiourea derivative with allyl group | PTZ | 18.75 | |

| Thiourea derivative with 4-methylphenyl group | PTZ | 25.00 | |

| 1-{4-[4-(4-chloro-phenyl)-piperazin-1-yl]-phenyl}-3-phenyl-urea | MES | 28.50 | nih.gov |

Structure Activity Relationship Sar Studies for 1 Cyclopentyl 3 Phenylthiourea Derivatives

Influence of Substituents on the Phenyl Moiety on Bioactivity

The aromatic phenyl ring of 1-Cyclopentyl-3-phenylthiourea serves as a critical site for modification to fine-tune the compound's biological profile. The nature, position, and number of substituents on this ring can dramatically alter its electronic properties, lipophilicity, and steric profile, thereby impacting its interaction with target receptors or enzymes.

Electronic Effects of Substituents (e.g., electron-donating vs. electron-withdrawing groups)

The electronic landscape of the phenyl ring, modulated by the presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), is a key determinant of bioactivity. Generally, EWGs such as halogens (e.g., -Cl, -F), nitro (-NO2), and trifluoromethyl (-CF3) tend to enhance the cytotoxic and antimicrobial activities of phenylthiourea (B91264) derivatives. nih.gov For instance, studies on various 1,3-disubstituted thioureas have shown that compounds bearing 3,4-dichloro and 4-trifluoromethyl phenyl substituents exhibit high cytotoxic activity against cancer cell lines. nih.gov The increased acidity of the N-H protons in the thiourea (B124793) linkage, facilitated by EWGs, can lead to stronger hydrogen bonding interactions with biological targets. nih.gov

Conversely, EDGs like methyl (-CH3) or methoxy (B1213986) (-OCH3) can also contribute to bioactivity, although their effects can be target-dependent. In some instances, EDGs can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. The precise impact of electronic effects is often complex and intertwined with steric and lipophilic factors.

Steric Hindrance and Lipophilicity Contributions

The size and bulkiness of substituents on the phenyl ring introduce steric effects that can either promote or hinder binding to a target. A bulky substituent might provide a better fit into a large hydrophobic pocket of a receptor, but it could also cause steric clashes that prevent optimal binding.

Contribution of the Cyclopentyl Moiety to Activity and Selectivity

Furthermore, the cyclopentyl group can play a role in selectivity. By introducing a specific size and shape constraint, it may favor binding to one biological target over another, thereby reducing off-target effects. The conformational flexibility of the cyclopentyl ring can also allow for an induced fit into the binding site, further enhancing affinity. While direct SAR studies on a series of N-cycloalkyl-N'-phenylthioureas with varying ring sizes are not extensively documented for this specific scaffold, the principle of modulating lipophilicity and steric bulk through the N-substituent is a well-established strategy in medicinal chemistry.

Importance of the Thiourea Core for Biological Interactions

The thiourea core (-NH-C(S)-NH-) is the cornerstone of the biological activity of this compound and its derivatives. This functional group is a versatile hydrogen bond donor and acceptor, enabling it to form crucial interactions with amino acid residues in target proteins, such as enzymes and receptors. conicet.gov.ar The sulfur atom, being a soft Lewis base, can also coordinate with metal ions present in metalloenzymes, contributing to inhibitory activity. mdpi.com

The thione-thiol tautomerism of the thiourea group further adds to its chemical versatility and potential for biological interactions. The planarity and rigidity of the thiourea unit also help to properly orient the flanking cyclopentyl and phenyl moieties for optimal interaction with their respective binding sub-pockets. The central role of the thiourea moiety is underscored by the fact that its replacement often leads to a significant loss of biological activity.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For this compound derivatives, a typical pharmacophore model would likely include hydrogen bond donors (the N-H groups), a hydrogen bond acceptor (the sulfur atom), and hydrophobic/aromatic features (the cyclopentyl and phenyl rings).

Once a pharmacophore model is established, it can guide lead optimization efforts. nih.gov This process involves systematically modifying the lead compound (in this case, this compound) to improve its potency, selectivity, and pharmacokinetic properties. Strategies for optimization based on the SAR principles discussed include:

Systematic substitution on the phenyl ring: Introducing a variety of EWGs and EDGs at different positions (ortho, meta, para) to probe the electronic and steric requirements of the target's binding site.

Modification of the cyclopentyl group: Exploring other cycloalkyl groups (e.g., cyclobutyl, cyclohexyl) or introducing substituents on the cyclopentyl ring to fine-tune lipophilicity and steric bulk.

Bioisosteric replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems to explore new interactions and improve properties like solubility.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the physicochemical properties of the derivatives with their biological activities. nih.gov These models can then be used to predict the activity of novel, unsynthesized compounds, thereby streamlining the drug discovery process.

Below is an illustrative data table showcasing how SAR data for a hypothetical series of this compound derivatives might be presented.

Table 1: Hypothetical Bioactivity Data for 1-Cyclopentyl-3-(substituted-phenyl)thiourea Derivatives

| Compound ID | Phenyl Substituent (R) | Bioactivity (IC50, µM) | logP (Calculated) |

| 1 | H | 15.2 | 3.8 |

| 2 | 4-Cl | 5.8 | 4.5 |

| 3 | 4-F | 7.1 | 4.0 |

| 4 | 4-CH3 | 12.5 | 4.2 |

| 5 | 4-NO2 | 3.5 | 3.7 |

| 6 | 3,4-diCl | 2.1 | 5.2 |

| 7 | 4-OCH3 | 18.9 | 3.7 |

Computational and Theoretical Investigations of 1 Cyclopentyl 3 Phenylthiourea

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic properties, HOMO-LUMO analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic electronic properties of a molecule. These methods provide insights into molecular geometry, vibrational frequencies, and electronic distribution, which are key determinants of a compound's reactivity and interaction capabilities.

For thiourea (B124793) derivatives, DFT calculations are commonly performed to optimize the molecular geometry and to analyze the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

In studies on similar thiourea compounds, DFT calculations using basis sets like B3LYP/6-311++G(d,p) have been employed to determine these properties. ripublication.comnih.gov The analysis reveals how electron density is distributed across the molecule, identifying regions susceptible to electrophilic or nucleophilic attack. For instance, in related phenylthiourea (B91264) structures, the HOMO is often localized over the sulfur and nitrogen atoms of the thiourea group and the phenyl ring, indicating these are the primary sites for electron donation. The LUMO is typically distributed over the phenyl ring and the C=S bond. researchgate.net

Global reactivity descriptors, calculated from HOMO and LUMO energies, help quantify the chemical behavior of the molecule. nih.gov These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. Such calculations for 1-Cyclopentyl-3-phenylthiourea would be instrumental in predicting its reaction mechanisms and metabolic stability.

Table 1: Representative Frontier Orbital Energies and Reactivity Descriptors for a Thiourea Derivative (Calculated via DFT)

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -5.94 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.87 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.07 | Indicates chemical reactivity and stability |

| Ionization Potential (I) | 5.94 | Energy required to remove an electron |

| Electron Affinity (A) | 2.87 | Energy released when an electron is added |

| Chemical Hardness (η) | 1.54 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.65 | Reciprocal of hardness, indicates reactivity |

| Electronegativity (χ) | 4.41 | Power of an atom to attract electrons |

Note: Data presented is illustrative, based on findings for structurally related thiourea compounds. nih.gov

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, typically a protein. This method is essential for identifying potential biological targets and understanding the specific interactions that stabilize the ligand-receptor complex.

For thiourea derivatives, which have shown a wide range of biological activities, molecular docking has been used to investigate their binding modes with various enzymes and receptors. jppres.comjppres.com In a typical docking study involving a compound like this compound, the three-dimensional structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The ligand's structure is optimized and then placed into the binding site of the protein. A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) and rank the different binding poses. mdpi.com

Docking studies on similar compounds have shown that the thiourea moiety is often crucial for binding, forming key hydrogen bonds with amino acid residues in the active site. The N-H protons can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. The phenyl and cyclopentyl groups typically engage in hydrophobic and van der Waals interactions with nonpolar residues, further anchoring the ligand in the binding pocket. nih.gov For example, simulations of thiourea derivatives targeting breast cancer-related proteins have identified specific interactions with key amino acid residues, leading to the inhibition of the protein's function. jppres.com

Table 2: Example of Molecular Docking Results for a Thiourea Ligand with a Protein Target

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Checkpoint Kinase 1 (2YWP) | -8.5 | Gly88, Leu15, Val23 | Hydrogen Bond |

| Cys87, Ala36 | Hydrophobic (Alkyl) | ||

| Phe89, Tyr86 | Hydrophobic (π-Alkyl) |

Note: This data is representative of findings for thiourea derivatives and is not specific to this compound. jppres.com

Molecular Dynamics Simulations for Binding Conformation and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations are used to assess the stability of the docked conformation and to gain a deeper understanding of the conformational changes that may occur upon ligand binding. frontiersin.org

In a typical MD simulation, the docked complex is placed in a simulated physiological environment (a box of water molecules and ions). The forces between all atoms are calculated, and Newton's laws of motion are used to predict their movements over a specific period, often ranging from nanoseconds to microseconds. pensoft.net The stability of the complex is analyzed by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual amino acids, and the number of hydrogen bonds formed over time. nih.gov

For thiourea derivatives, MD simulations have been used to validate docking results, confirming that the ligand remains stably bound within the active site throughout the simulation. jppres.com A low and stable RMSD value for the ligand indicates that it does not diffuse away from the binding pocket. RMSF analysis can highlight which parts of the protein become more or less flexible upon ligand binding. Furthermore, MD simulations can be coupled with methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. samipubco.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the efficacy of new, unsynthesized compounds.

To build a QSAR model for a series of compounds including this compound, one would need a dataset of structurally related molecules with experimentally determined biological activities (e.g., IC50 values). For each molecule, a set of molecular descriptors is calculated. These can include physicochemical properties (e.g., lipophilicity, molecular weight), electronic properties (e.g., partial charges, HOMO/LUMO energies), and steric or topological indices. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that correlates these descriptors with the observed activity. researchgate.net

For instance, a QSAR study on N-benzoyl-N'-phenylthiourea derivatives found a significant correlation between the anticancer activity and the hydrophobicity (π descriptor) of the substituents. researchgate.net The resulting QSAR equation allowed the researchers to predict the activity of other derivatives and guide the design of more potent compounds. A similar approach for this compound and its analogues could accelerate the discovery of new therapeutic agents by prioritizing the synthesis of compounds with the highest predicted activity.

Prediction of Molecular Interactions with Biological Macromolecules (e.g., proteins, DNA)

The biological effect of this compound is predicated on its interaction with specific biological macromolecules. Computational methods are invaluable for predicting and characterizing these interactions at a molecular level.

Protein Interactions: As detailed in the molecular docking and dynamics sections, the primary mode of interaction with proteins involves a combination of hydrogen bonding and hydrophobic contacts. The thiourea core (–NH–C(S)–NH–) is a versatile hydrogen-bonding unit. The phenyl ring can participate in π-π stacking with aromatic amino acids like phenylalanine, tyrosine, and tryptophan, or in cation-π interactions with charged residues like lysine (B10760008) and arginine. The cyclopentyl group provides a bulky, hydrophobic moiety that can fit into nonpolar pockets on the protein surface, contributing to binding affinity through the hydrophobic effect. nih.gov

DNA Interactions: While interactions with proteins are more commonly studied for thiourea derivatives, the potential for DNA interaction also exists. The planar phenyl ring could potentially intercalate between the base pairs of the DNA double helix. Additionally, the N-H groups of the thiourea moiety could act as hydrogen bond donors to the phosphate (B84403) backbone or the electronegative atoms on the DNA bases. Theoretical studies have explored CH/π interactions between small molecules and nucleic acid bases, which could be relevant for the cyclopentyl and phenyl groups of the compound. nih.gov Computational models can be used to dock the molecule to DNA and run simulations to assess the stability and nature of these potential interactions, although such interactions are generally less specific than those with well-defined protein binding pockets.

Emerging Applications and Future Research Directions of 1 Cyclopentyl 3 Phenylthiourea

Applications in Functional Materials Science

The thiourea (B124793) scaffold is a valuable building block in the design of functional materials due to its ability to form stable complexes with a wide range of metal centers. mdpi.com The nitrogen and sulfur atoms in the thiourea moiety of 1-Cyclopentyl-3-phenylthiourea can act as ligating centers, enabling the formation of coordination polymers and metal-organic frameworks (MOFs). mdpi.commdpi.com These materials have potential applications in gas storage, separation, and catalysis.

Furthermore, thiourea derivatives are utilized in the synthesis of heterocyclic compounds, which are integral components of many functional materials, including dyes, photographic films, and plastics. mdpi.com The reactivity of the thiourea group in this compound can be exploited to construct novel heterocyclic systems with tailored electronic and optical properties. Future research could focus on synthesizing and characterizing such materials derived from this compound and evaluating their performance in various material science applications. The ability of thioureas to act as corrosion inhibitors also presents a potential avenue for investigation. nih.govanalis.com.my

Development as Chemosensors and Recognition Agents (e.g., mercury sensing)

Thiourea derivatives have emerged as a promising class of chemosensors for the detection of heavy metal ions, owing to the strong affinity of the sulfur atom for soft metals like mercury (Hg²⁺). mdpi.comacs.orgrsc.org The interaction between the thiourea group and a metal ion can lead to a detectable signal, such as a change in color or fluorescence. mdpi.com This principle can be applied to develop selective and sensitive sensors for environmental and biological monitoring.

While specific studies on this compound as a mercury sensor are not yet prevalent, the fundamental binding mechanism is well-established for analogous compounds. analis.com.my The synthesis of a fluorescent chemosensor based on the this compound scaffold could involve attaching a fluorophore to the molecule. Upon binding to mercury ions, a change in the fluorescence intensity or wavelength could be observed. Research in this area would involve the synthesis of such sensors and the characterization of their binding affinity and selectivity for mercury and other heavy metal ions. mdpi.com The binding mechanism can be investigated using techniques like ¹H NMR and UV-Vis titration. analis.com.my

Table 1: Examples of Thiourea-Based Chemosensors for Metal Ion Detection

| Chemosensor Type | Target Ion | Detection Method |

| Thiourea-based fluorescent sensor | Hg²⁺ | Fluorescence enhancement |

| Naphthyl thiourea-based sensor | Ag⁺ | Fluorescence turn-on |

| Rhodamine-thiourea derivative | Cu²⁺ | Colorimetric and fluorescent change |